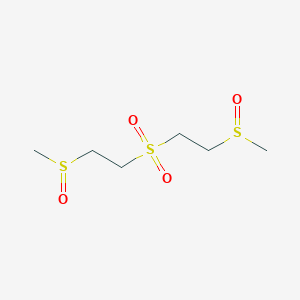

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Analysis of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

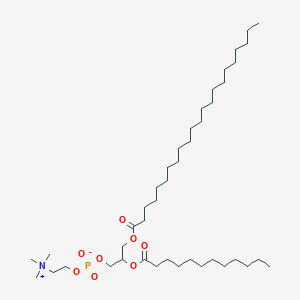

The compound 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is a sulfur-containing organic molecule. It is related to metabolites of sulfur mustard, a chemical warfare agent. The metabolites have been identified in the urine of rats exposed to sulfur mustard, suggesting a potential pathway for sulfur mustard metabolism in mammals .

Synthesis Analysis

The synthesis of related sulfur compounds has been explored in the context of creating derivatives with potential applications in organic synthesis. For example, the reaction of 3,4-dihydro-2H-pyran with methylsulfonylsulfene leads to the formation of various sulfonates and sulfinates, which are structurally related to 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane . These reactions involve the use of reagents like sodium hydride and alkyl halides, and

科学的研究の応用

Detection of Sulfur Mustard Metabolites

- Application : Detection of β-lyase metabolites of sulfur mustard in human urine.

- Methodology : The metabolites were analyzed using liquid chromatography-positive ion electrospray-tandem mass spectrometry, providing an alternative to gas chromatography-tandem mass spectrometry analysis.

- Findings : This method can detect metabolites in samples from human casualties of sulfur mustard poisoning.

- Reference : (Read & Black, 2004).

Chemical Reactions and Synthesis

- Application : Studying the reactions of various sulfur-containing ligands with [Pt(en)(L-S,O)] and their affinity towards Pt.

- Findings : Thioethers bind more strongly than sulfoxides to Pt(en), with variations in the order of affinity.

- Reference : (Pasini & Moroni, 1997).

Research in Organic Chemistry

- Application : Investigating the diastereoselectivity of nucleophilic addition to the carbonyl group of β-ketossulfoxides.

- Methodology : Synthesizing and attempting reduction and oxidative hydrolysis of certain imines derived from 1-indanone and 1-tetralone.

- Findings : Various reactions were studied, including borohydride reduction and sulfanylation, leading to certain diastereoisomers and alcohols.

- Reference : (Paiva, 2011).

Novel Chemical Rearrangements

- Application : Studying the rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones to 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones.

- Methodology : Reaction involving potassium hydroxide, leading to regiospecific methylation and ethylation.

- Findings : The study showed the possibility of novel rearrangements in organic compounds.

- Reference : (Bin et al., 2004).

特性

IUPAC Name |

1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWQFULXJFXDII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCS(=O)(=O)CCS(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929773 |

Source

|

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane | |

CAS RN |

137371-96-1 |

Source

|

| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)